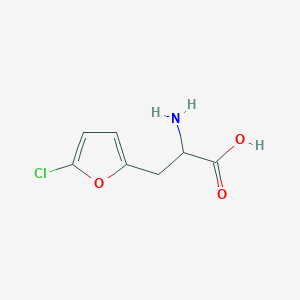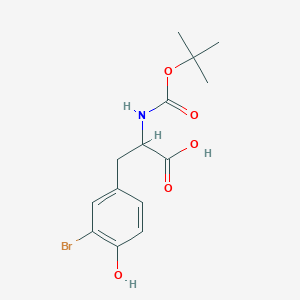![molecular formula C9H18ClN B13540374 6-Methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13540374.png)
6-Methylspiro[2.5]octan-6-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylspiro[2.5]octan-6-aminehydrochloride is a chemical compound with the molecular formula C10H20ClN. It is known for its unique spirocyclic structure, which consists of a spiro linkage between two cycloalkane rings. This compound has gained attention in scientific research due to its potential biological activity and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[2.5]octan-6-aminehydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of a suitable precursor, such as a cyclohexanone derivative, under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with an amine source, such as methylamine, to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylspiro[2.5]octan-6-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
6-Methylspiro[2.5]octan-6-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methylspiro[2.5]octan-6-aminehydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid and constrained framework that can interact with specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methylspiro[2.5]octan-6-ylmethanamine
- 6-Methylspiro[2.5]octan-6-ylamine
Uniqueness
6-Methylspiro[2.5]octan-6-aminehydrochloride is unique due to its spirocyclic structure and the presence of the amine group. This combination of features provides it with distinct chemical and biological properties compared to other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
Eigenschaften
Molekularformel |
C9H18ClN |
|---|---|
Molekulargewicht |
175.70 g/mol |
IUPAC-Name |
6-methylspiro[2.5]octan-6-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-8(10)2-4-9(5-3-8)6-7-9;/h2-7,10H2,1H3;1H |
InChI-Schlüssel |
KGTULRCDFZWMER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CC1)CC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
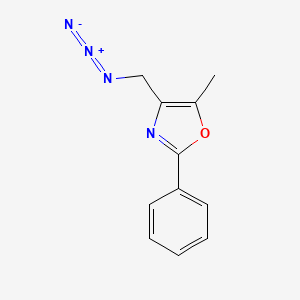
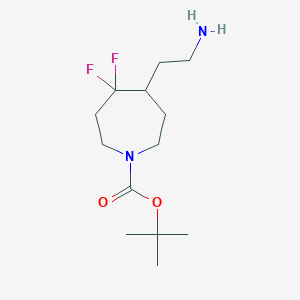
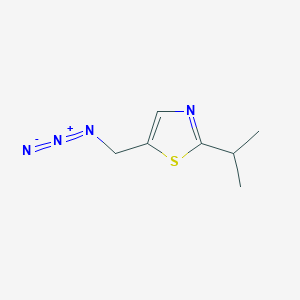
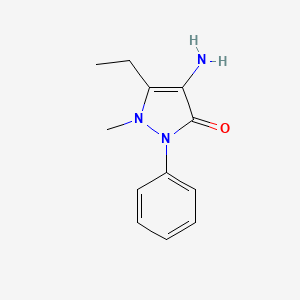
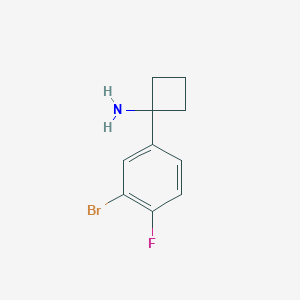
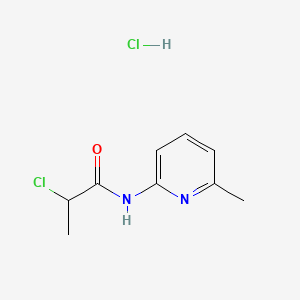
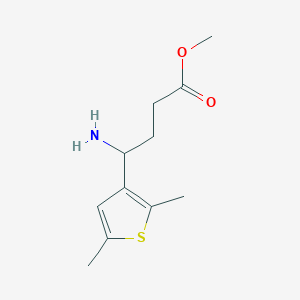
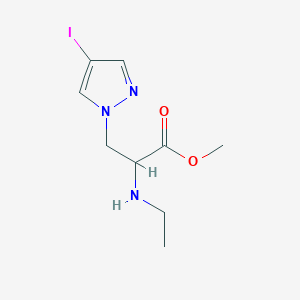
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
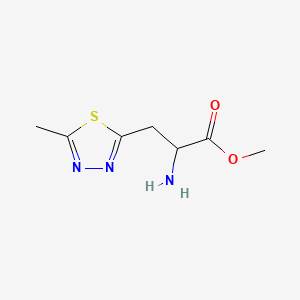
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13540351.png)
